![molecular formula C9H12ClNO B2422724 (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl CAS No. 169105-03-7](/img/structure/B2422724.png)
(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is the process of deconstructing complex structures into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, which describe the precise sequence of steps that make up a reaction .Physical And Chemical Properties Analysis
The analysis of physical and chemical properties can include a wide range of characteristics, such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
DNA Binding Activity of Chiral Schiff Bases
Research by Bora, Maiti, Singh, and Barman (2021) explored chiral Schiff bases, including compounds similar to (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl. They found that these compounds exhibit significant DNA binding activity. This suggests potential applications in understanding DNA interactions and possibly in the development of therapeutic agents (Bora, Maiti, Singh, & Barman, 2021).
Chiral Solvating Agents in NMR Spectroscopy
Recchimurzo, Micheletti, Uccello-Barretta, and Balzano (2020) conducted a study on thiourea derivatives of similar compounds, including (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl. They discovered its effectiveness as a chiral solvating agent for enantiodiscrimination of derivatized amino acids in nuclear magnetic resonance (NMR) spectroscopy. This implies its utility in detailed molecular analysis and stereochemical studies (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Optical Resolution and Synthesis Applications
Shiraiwa et al. (2006) researched the optical resolution of compounds including (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl. Their work highlights the significance of these compounds in synthesizing optically active pharmaceuticals and other chemically significant substances (Shiraiwa et al., 2006).
Enzymatic Enantiomer Separation
Kamal, Khanna, and Krishnaji (2007) utilized related compounds in the enzymatic resolution of racemic mixtures. Their findings underline the potential of such compounds in enantiomer separation, which is crucial in the production of stereospecific pharmaceuticals (Kamal, Khanna, & Krishnaji, 2007).
Corrosion Inhibition in Metals
Research by Mert et al. (2011) and Sherif, Erasmus, and Comins (2007) highlighted the role of similar compounds in corrosion inhibition in metals. This research opens up possibilities for using such compounds in industrial applications to protect metals from corrosion (Mert et al., 2011); (Sherif, Erasmus, & Comins, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLALHYSNFSWQZ-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride |
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